molecular formula C7H6BrN3O B1148602 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-15-3

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1148602
CAS No.: 1357945-15-3
M. Wt: 228.049
InChI Key: UZYHKPFKJSERQW-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring The presence of a bromine atom at the third position and a methoxy group at the fourth position of the pyrazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 3-azido-4-methoxy-1H-pyrazolo[4,3-c]pyridine, 3-thiocyanato-4-methoxy-1H-pyrazolo[4,3-c]pyridine, and various 3-amino derivatives.

    Oxidation Reactions: Products include 3-bromo-4-formyl-1H-pyrazolo[4,3-c]pyridine and 3-bromo-4-carboxy-1H-pyrazolo[4,3-c]pyridine.

    Reduction Reactions: Products include 3-bromo-4-methoxy-1,2-dihydro-1H-pyrazolo[4,3-c]pyridine.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry.

Biological Activity

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the pyrazolo[4,3-c]pyridine framework. These functional groups enhance its chemical reactivity and biological activity, making it a versatile scaffold for various applications in medicinal chemistry.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly kinases. The compound is known to bind to the ATP-binding sites of certain kinases, inhibiting their activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance:

  • Study Findings : A study indicated that this compound selectively inhibits fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. It showed potent antitumor activity in xenograft models, suggesting its potential as a therapeutic agent against FGFR-driven tumors .

Immunomodulatory Effects

In addition to its anticancer effects, this compound has been evaluated for its immunomodulatory properties. It has been shown to enhance the activity of cytotoxic T lymphocytes (CTLs) in vitro, indicating its potential role in cancer immunotherapy. The enhancement of CTL activity could improve the efficacy of existing cancer treatments by boosting the immune response against tumors .

Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits FGFRs; induces apoptosis in cancer cells ,
ImmunomodulatoryEnhances CTL activity in vitro
Kinase InhibitionBinds to ATP-binding sites of kinases; blocks signaling pathways,

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for further development as a pharmaceutical agent. Its role as a scaffold for designing kinase inhibitors presents opportunities for creating targeted therapies for various cancers. Moreover, ongoing research into its immunomodulatory effects may lead to novel approaches in cancer immunotherapy.

Properties

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYHKPFKJSERQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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